molecular formula C23H23NO3 B12176703 N-[2-(2-methoxyphenoxy)ethyl]-2,2-diphenylacetamide CAS No. 329919-30-4

N-[2-(2-methoxyphenoxy)ethyl]-2,2-diphenylacetamide

Cat. No.: B12176703
CAS No.: 329919-30-4
M. Wt: 361.4 g/mol
InChI Key: FUNUNLIRJMWPDC-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenoxy)ethyl]-2,2-diphenylacetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxyphenoxy group, an ethyl chain, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-2,2-diphenylacetamide typically involves the reaction of 2-(2-methoxyphenoxy)ethylamine with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-[2-(2-hydroxyphenoxy)ethyl]-2,2-diphenylacetamide.

    Reduction: Formation of N-[2-(2-methoxyphenoxy)ethyl]-2,2-diphenylamine.

    Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-methoxyphenoxy)ethyl]-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anti-inflammatory studies, it may interact with signaling pathways involved in inflammation.

Comparison with Similar Compounds

N-[2-(2-methoxyphenoxy)ethyl]-2,2-diphenylacetamide can be compared with other similar compounds such as:

    N-[2-(2-methoxyphenoxy)ethyl]acetamide: Lacks the diphenylacetamide moiety, resulting in different chemical properties and applications.

    N-[2-(2-methoxyphenoxy)ethyl]-N’-methylurea: Contains a urea group instead of an amide, leading to variations in reactivity and biological activity.

    N-(2,5-dimethylphenyl)-N’-[2-(2-methoxyphenoxy)ethyl]urea:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

329919-30-4

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C23H23NO3/c1-26-20-14-8-9-15-21(20)27-17-16-24-23(25)22(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,22H,16-17H2,1H3,(H,24,25)

InChI Key

FUNUNLIRJMWPDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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